(4-Propyl-1,2,3-thiadiazol-5-yl)(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone
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Description
(4-Propyl-1,2,3-thiadiazol-5-yl)(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone is a useful research compound. Its molecular formula is C15H24N4O2S and its molecular weight is 324.44. The purity is usually 95%.
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Scientific Research Applications
Molecular Aggregation and Spectroscopic Studies
Research on compounds structurally related to (4-Propyl-1,2,3-thiadiazol-5-yl)(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone, such as 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol and 4-(5-heptyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol, has shown significant findings in the field of molecular aggregation. Spectroscopic studies in different organic solvents revealed insights into the aggregation processes of these molecules, influenced by substituent group structures. This research provides valuable information for the understanding of molecular interactions and the development of materials with tailored optical properties (Matwijczuk et al., 2016).
Anticancer Activity of Related Compounds
The exploration of naphthyridine derivatives, which share a structural resemblance with the chemical , has identified promising anticancer activities. For instance, a novel compound demonstrated significant anticancer potential in human malignant melanoma A375 cells, inducing necroptosis at low concentrations and apoptosis at high concentrations. This dual mode of action, mediated by the regulation of death receptors and scaffold proteins, highlights the therapeutic potential of structurally related compounds in melanoma treatment (Kong et al., 2018).
Synthetic Approaches and Chemical Transformations
Research focusing on the synthesis of related 1,3,4-thiadiazole derivatives has provided insights into chemical transformations that are crucial for the development of new pharmaceuticals and materials. For example, the conversion of 1,3,4-thiadiazole-2-diazonium sulfates into azido derivatives and their further reactions to produce triazole-4-carboxylic acid derivatives illustrate the versatility of these chemical frameworks in synthesizing diverse compounds with potential applications in drug development and material science (Pokhodylo et al., 2018).
Molecular Docking and Antibacterial Activity
The synthesis and characterization of compounds like (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone have been complemented by molecular docking studies to evaluate their antibacterial activity. Such research underscores the importance of computational methods in predicting the biological activity of new compounds, facilitating the design of molecules with enhanced antibacterial properties (Shahana & Yardily, 2020).
properties
IUPAC Name |
[4-(oxolan-3-yl)-1,4-diazepan-1-yl]-(4-propylthiadiazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2S/c1-2-4-13-14(22-17-16-13)15(20)19-7-3-6-18(8-9-19)12-5-10-21-11-12/h12H,2-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASMOQPALHPLERM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)N2CCCN(CC2)C3CCOC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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